4-Chlorobenzene-1-carbonimidoyl cyanide

Description

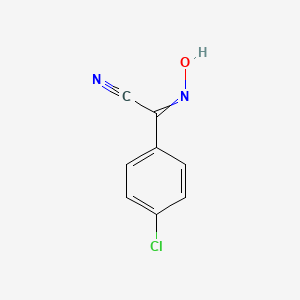

4-Chlorobenzene-1-carbonimidoyl cyanide (C₈H₄ClN₃) is a substituted benzene derivative featuring a chloro group (-Cl) at the para position and a carbonimidoyl cyanide (-C(=NH)CN) functional group. Its structure combines aromatic stability with electrophilic and nucleophilic reactivity due to the electron-withdrawing chloro group and the polarizable cyanide moiety.

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H |

InChI Key |

WZZDYEHGFZLNNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-carbonimidoyl cyanide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imidoyl chloride, which subsequently reacts with hydroxylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-carbonimidoyl cyanide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of a base and an appropriate nucleophile.

Major Products Formed

Oxidation: Formation of 4-chloro-N-hydroxybenzimidoyl oxo derivatives.

Reduction: Formation of 4-chloro-N-hydroxybenzimidoyl amines.

Substitution: Formation of various substituted benzimidoyl cyanides depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzene-1-carbonimidoyl cyanide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-carbonimidoyl cyanide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other benzene derivatives with substituents influencing electronic and steric properties:

Key Observations :

- Unlike ionic cyanides (e.g., KCN), the covalent cyanide group in the target compound may reduce acute toxicity but increase environmental persistence due to slower hydrolysis .

Physicochemical Properties

- Solubility : The chloro substituent likely reduces water solubility compared to ionic cyanides (e.g., KCN) or hydrochloride salts (e.g., 4-(benzyloxy)benzene-1-carboximidamide hydrochloride). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may dissolve it effectively.

- Stability : Cyanide-containing compounds are prone to hydrolysis. Under neutral or acidic conditions, the carbonimidoyl cyanide group may hydrolyze to release HCN, similar to KCN . Alkaline conditions could stabilize the compound by suppressing HCN formation.

Reactivity and Stability

- Hydrolysis : In aqueous solutions (pH < 9), the compound may degrade to form HCN, 4-chlorobenzoic acid derivatives, and ammonia. This mirrors the behavior of KCN but with slower kinetics due to covalent bonding .

- Photodegradation : Like ferrocyanides, exposure to UV light may accelerate decomposition, producing free cyanide ions and chlorinated byproducts .

Toxicity and Environmental Impact

- While covalent cyanides are generally less acutely toxic than ionic cyanides (e.g., KCN), hydrolysis products like HCN pose significant risks. The LD₅₀ for HCN in mammals is ~1–3 mg/kg, emphasizing the need for careful handling .

- This contrasts with benzyloxy-substituted analogues (e.g., ), where the ether linkage may facilitate breakdown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.